molecular formula C11H9Cl5N2O2 B14625528 Acetamide, N,N'-[(2-chlorophenyl)methylene]bis[2,2-dichloro- CAS No. 58085-07-7

Acetamide, N,N'-[(2-chlorophenyl)methylene]bis[2,2-dichloro-

Katalognummer: B14625528
CAS-Nummer: 58085-07-7
Molekulargewicht: 378.5 g/mol
InChI-Schlüssel: DTHIDYODBUBXAK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetamide, N,N’-[(2-chlorophenyl)methylene]bis[2,2-dichloro-]: is a complex organic compound characterized by the presence of multiple chlorine atoms and a phenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N,N’-[(2-chlorophenyl)methylene]bis[2,2-dichloro-] typically involves the reaction of 2-chlorobenzaldehyde with 2,2-dichloroacetamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is often heated to promote the reaction and achieve a higher yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: Acetamide, N,N’-[(2-chlorophenyl)methylene]bis[2,2-dichloro-] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, Acetamide, N,N’-[(2-chlorophenyl)methylene]bis[2,2-dichloro-] is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations, making it valuable for developing new compounds and materials.

Biology: The compound’s potential biological activity is of interest in the field of medicinal chemistry. Researchers investigate its interactions with biological molecules to explore its potential as a therapeutic agent.

Medicine: In medicine, the compound is studied for its potential pharmacological properties. Its ability to interact with specific molecular targets makes it a candidate for drug development and therapeutic applications.

Industry: In the industrial sector, Acetamide, N,N’-[(2-chlorophenyl)methylene]bis[2,2-dichloro-] is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the manufacture of polymers and coatings.

Wirkmechanismus

The mechanism of action of Acetamide, N,N’-[(2-chlorophenyl)methylene]bis[2,2-dichloro-] involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

  • Acetamide, 2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-
  • 2-(2-Chlorophenyl)acetamide
  • 2-Chloro-N-(3-chlorophenyl)acetamide

Comparison: Compared to these similar compounds, Acetamide, N,N’-[(2-chlorophenyl)methylene]bis[2,2-dichloro-] is unique due to its specific arrangement of chlorine atoms and the presence of a phenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Eigenschaften

CAS-Nummer

58085-07-7

Molekularformel

C11H9Cl5N2O2

Molekulargewicht

378.5 g/mol

IUPAC-Name

2,2-dichloro-N-[(2-chlorophenyl)-[(2,2-dichloroacetyl)amino]methyl]acetamide

InChI

InChI=1S/C11H9Cl5N2O2/c12-6-4-2-1-3-5(6)9(17-10(19)7(13)14)18-11(20)8(15)16/h1-4,7-9H,(H,17,19)(H,18,20)

InChI-Schlüssel

DTHIDYODBUBXAK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)C(NC(=O)C(Cl)Cl)NC(=O)C(Cl)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.